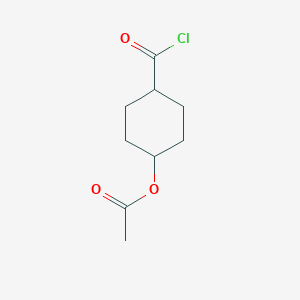

4-(Chlorocarbonyl)cyclohexyl acetate

Description

Properties

Molecular Formula |

C9H13ClO3 |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

(4-carbonochloridoylcyclohexyl) acetate |

InChI |

InChI=1S/C9H13ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h7-8H,2-5H2,1H3 |

InChI Key |

TZMCSICDDHNRPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC(CC1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Route 1: Acylation-Chlorination Sequence

Step 1: Cyclohexyl Acetate Synthesis

Cyclohexanol is acetylated using acetic anhydride or acetic acid with catalytic sulfuric acid. This yields cyclohexyl acetate (C₈H₁₄O₂), a precursor for further functionalization.

Reaction Conditions :Step 2: Introduction of Chlorocarbonyl Group

The 4-position of cyclohexyl acetate is functionalized via Friedel-Crafts acylation (if aromatic) or radical chlorocarbonylation. For alicyclic systems, a two-step process may apply:- Oxidation : Convert a methyl group at the 4-position to a carbonyl using KMnO₄ or CrO₃.

- Chlorination : Treat the ketone intermediate with PCl₅ or SOCl₂ to form the chlorocarbonyl group.

Route 2: Direct Chlorocarbonylation

- Substrate : 4-hydroxycyclohexyl acetate reacts with phosgene (COCl₂) or trichloromethyl chloroformate (TCF) to form the chlorocarbonyl derivative.

- Challenges :

- Steric hindrance at the 4-position may reduce yield.

- Phosgene requires stringent safety protocols.

Key Reaction Parameters

Analytical Validation

- Purity : Crystallization in cyclohexane at 15–18°C achieves >95% purity.

- Characterization :

Industrial Feasibility

- Catalyst Stability : L/ZSM-5 composite sieves maintain >95% selectivity for 1,200 hours.

- Scalability : Continuous-flow reactors with structured packing (e.g., titanium wire mesh) improve throughput.

Limitations and Gaps

- No peer-reviewed studies directly describe 4-(chlorocarbonyl)cyclohexyl acetate synthesis.

- Safety concerns with chlorinating agents (e.g., phosgene) necessitate alternative methodologies.

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorocarbonyl)cyclohexyl acetate can undergo various chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form cyclohexyl acetate and other related compounds.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohexanol and acetic acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.

Major Products:

Substitution Products: Various substituted cyclohexyl acetates.

Reduction Products: Cyclohexyl acetate and related alcohols.

Hydrolysis Products: Cyclohexanol and acetic acid.

Scientific Research Applications

4-(Chlorocarbonyl)cyclohexyl acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents.

Material Science: Utilized in the production of polymers and other advanced materials.

Fragrance Industry: Employed in the synthesis of fragrance compounds due to its unique odor properties.

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)cyclohexyl acetate involves its reactivity towards nucleophiles and reducing agents. The chlorocarbonyl group is highly reactive, making it a suitable intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-(chlorocarbonyl)cyclohexyl acetate is compared to three structurally related compounds: cyclohexyl acetate, 4-tert-butylcyclohexyl acetate, and 4-[[(2-aminophenyl)methyl]amino]cyclohexyl acetate.

Table 1: Key Structural and Functional Differences

Reactivity and Stability

- 4-(Chlorocarbonyl)cyclohexyl acetate : The chlorocarbonyl group is electrophilic, making it prone to hydrolysis or nucleophilic attack, particularly under humid or basic conditions. This contrasts with cyclohexyl acetate , which lacks reactive substituents and is more stable .

- 4-tert-Butylcyclohexyl acetate : The bulky tert-butyl group enhances steric hindrance, reducing reactivity but improving volatility for fragrance applications .

Research Findings and Limitations

- Thermal Stability : The tert-butyl derivative exhibits higher thermal stability (used in fragrances at elevated temperatures), whereas the chlorocarbonyl variant may decompose under heat due to labile Cl-CO bonds .

- Toxicity : Chlorocarbonyl compounds are generally more toxic than esters like cyclohexyl acetate, necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.